

Commercial Suppliers and Technical Guide for High-Purity Clozapine N-Oxide-d8

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Compound of Interest

Compound Name: Clozapine N-Oxide-d8

Cat. No.: B15617763

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity **Clozapine N-Oxide-d8**, a deuterated analog of the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) actuator, Clozapine N-Oxide (CNO). This document is intended for researchers, scientists, and drug development professionals utilizing chemogenetic technologies.

Clozapine N-Oxide-d8 serves as a crucial internal standard in pharmacokinetic and metabolic studies of CNO, allowing for precise quantification in biological matrices. Its use is paramount in understanding the in vivo behavior of CNO, particularly its retro-conversion to clozapine, a factor with significant implications for the interpretation of DREADD-based experiments.

Commercial Availability

High-purity **Clozapine N-Oxide-d8** is available from a limited number of specialized chemical suppliers. The following table summarizes the key quantitative data for commercially available products. Researchers are advised to request batch-specific Certificates of Analysis for the most accurate and up-to-date information on purity and isotopic enrichment.

Supplier	Product Code	Purity (by HPLC)	Molecular Formula	Molecular Weight	Isotopic Enrichment
LGC Standards (Toronto Research Chemicals)	TRC-C587521	>95%	C ₁₈ H ₁₁ D ₈ CIN 4O	350.87	Not specified; requires batch-specific Certificate of Analysis
Axios Research	Not specified	Not specified	Not specified	Not specified	Not specified

Physicochemical Properties

Property	Value
CAS Number	34233-69-7 (unlabeled)
Appearance	Solid
Storage	-20°C

Experimental Protocols

Synthesis and Purification of Clozapine N-Oxide

A common method for the synthesis of Clozapine N-Oxide involves the oxidation of clozapine. One established protocol utilizes meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent.

Methodology:

- **Dissolution:** Dissolve clozapine in a suitable organic solvent, such as dichloromethane.
- **Oxidation:** Add mCPBA to the clozapine solution in a dropwise manner while stirring at room temperature.
- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Quenching: Upon completion, quench the reaction by adding a reducing agent, such as sodium thiosulfate solution.
- Extraction: Extract the aqueous layer with an organic solvent to isolate the product.
- Purification: Purify the crude product using column chromatography on silica gel.
- Crystallization: Recrystallize the purified product from a suitable solvent system to obtain high-purity crystals of Clozapine N-Oxide.

Quantification of Clozapine N-Oxide and its Metabolites by HPLC-DAD

This method is suitable for the simultaneous determination of clozapine, norclozapine (a metabolite), and clozapine N-oxide in biological samples.

Chromatographic Conditions:

- Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0).
- Flow Rate: 1.0 mL/min.
- Detection: Diode-Array Detector (DAD) at a wavelength of 254 nm.
- Injection Volume: 20 μ L.
- Internal Standard: A suitable compound with similar chromatographic behavior, such as a deuterated analog (Clozapine-d4 or **Clozapine N-Oxide-d8**).

Sample Preparation (Plasma):

- Protein Precipitation: Precipitate plasma proteins by adding a solvent like acetonitrile or methanol.
- Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

- Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the residue in the mobile phase before injection.

In Vivo Considerations: The Retro-Conversion of CNO to Clozapine

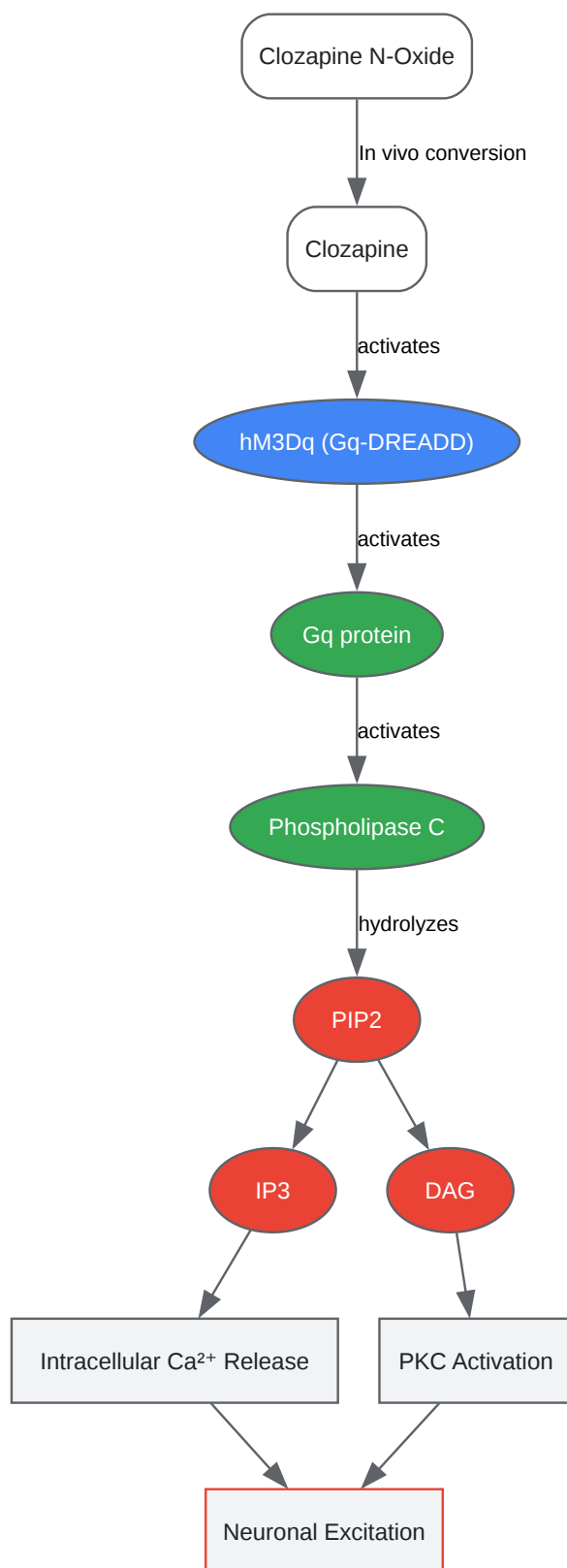
A critical aspect of using CNO in DREADD systems is its *in vivo* back-conversion to clozapine. Clozapine is a potent psychoactive drug with a broad receptor binding profile, and its presence can lead to off-target effects, confounding the interpretation of experimental results. The use of **Clozapine N-Oxide-d8** as an internal standard is essential for accurately quantifying the extent of this conversion in pharmacokinetic studies.

Signaling Pathways in DREADD Systems

CNO, through its conversion to clozapine, activates DREADD receptors, which are engineered G-protein coupled receptors (GPCRs). The two most common types of DREADDs are Gq-coupled and Gi-coupled receptors.

Gq-DREADD Signaling Pathway

Activation of Gq-DREADDs (e.g., hM3Dq) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to neuronal excitation.

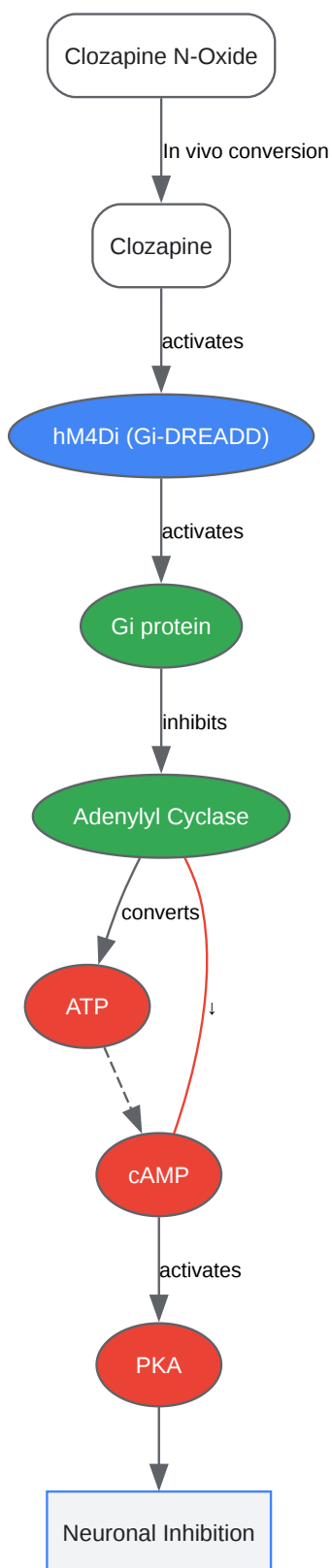


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Caption: Gq-DREADD signaling cascade initiated by Clozapine N-Oxide.

Gi-DREADD Signaling Pathway

Activation of Gi-DREADDs (e.g., hM4Di) leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway typically leads to neuronal inhibition.

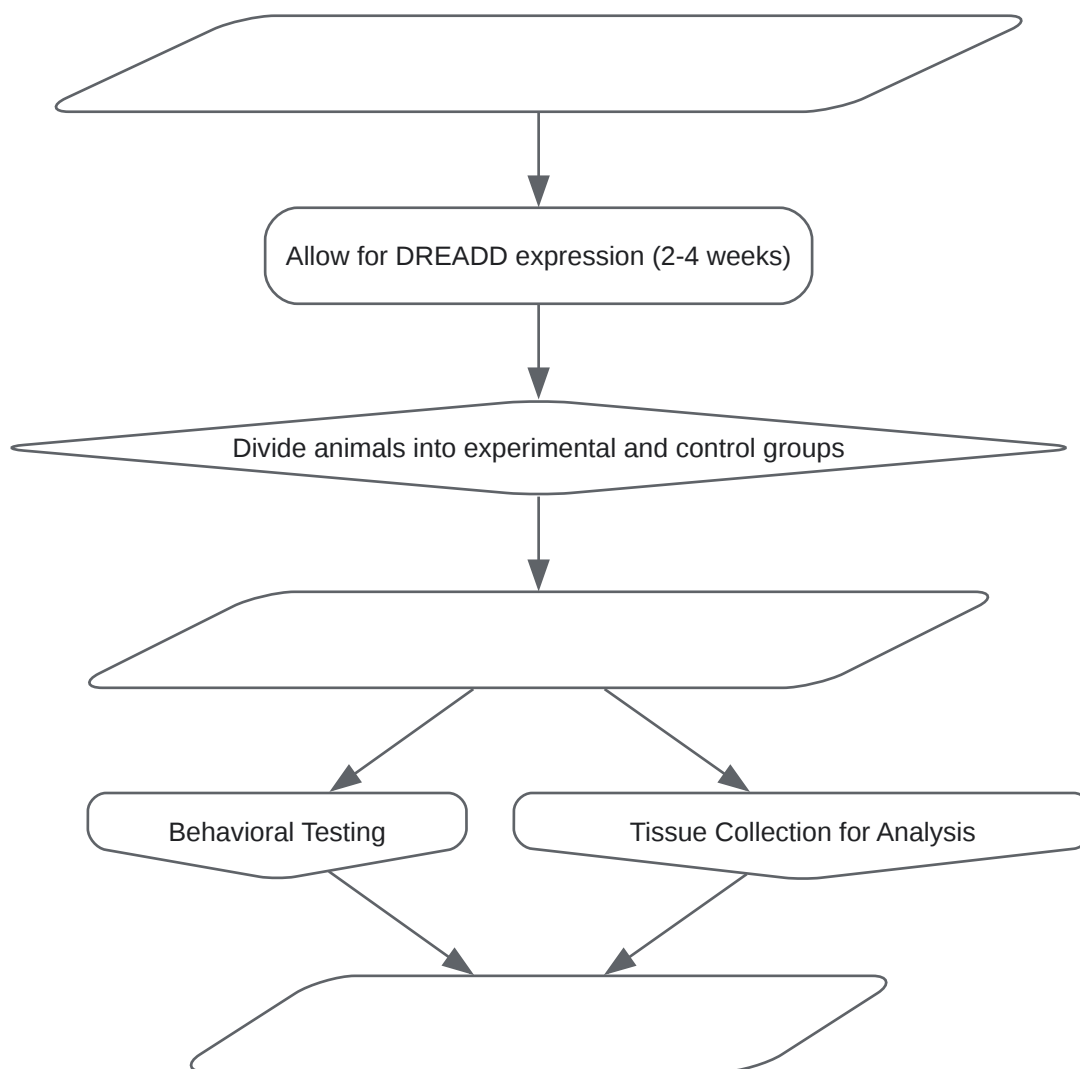


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Caption: Gi-DREADD signaling cascade initiated by Clozapine N-Oxide.

Experimental Workflow: In Vivo DREADD Activation

The following diagram illustrates a typical workflow for an in vivo experiment using CNO to activate DREADDs.



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Caption: A typical experimental workflow for in vivo DREADD activation.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com